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Compound of Interest

Compound Name:
2-Chloro-7,8-dihydropteridin-

6(5H)-one

Cat. No.: B1415093 Get Quote

Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine

rings, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their structural

resemblance to endogenous molecules like folates allows them to interact with a wide array of

biological targets.[3] This has led to the development of numerous therapeutic agents for

conditions ranging from cancer to infectious and inflammatory diseases.[3][4] Prominent

examples include the dihydrofolate reductase (DHFR) inhibitor Methotrexate, a cornerstone of

cancer chemotherapy, and the diuretic Triamterene.[2][5]

Within this vital class of compounds, 2-Chloro-7,8-dihydropteridin-6(5H)-one emerges not as

an end-product therapeutic, but as a pivotal synthetic intermediate. Its strategic importance lies

in the reactive 2-chloro group, which serves as a versatile chemical handle. This allows for the

systematic introduction of diverse functional groups, enabling the construction of large

chemical libraries for high-throughput screening and the rational design of potent, target-

specific inhibitors. This guide provides a comprehensive overview of the chemical properties,

reactivity, synthetic utility, and analytical characterization of this key building block for

researchers in drug development.

Core Chemical Properties
A precise understanding of the fundamental properties of a synthetic intermediate is critical for

its effective use in multi-step synthesis and process development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1415093?utm_src=pdf-interest
https://globalresearchonline.net/ijpsrr/v77-2/04.pdf
https://www.researchgate.net/publication/328405255_Therapeutic_potential_of_pteridine_derivatives_A_comprehensive_review
https://www.benchchem.com/pdf/Application_of_Pteridine_Analogues_in_Drug_Discovery_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Application_of_Pteridine_Analogues_in_Drug_Discovery_Application_Notes_and_Protocols.pdf
https://pubmed.ncbi.nlm.nih.gov/30341778/
https://www.researchgate.net/publication/328405255_Therapeutic_potential_of_pteridine_derivatives_A_comprehensive_review
https://ijrpr.com/uploads/V3ISSUE4/IJRPR3407.pdf
https://www.benchchem.com/product/b1415093?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1415093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure and Identification
The structural and identifying information for 2-Chloro-7,8-dihydropteridin-6(5H)-one is

summarized below.

Identifier Value Source

IUPAC Name
2-chloro-7,8-dihydropteridin-

6(5H)-one
[6]

CAS Number 875231-98-4 [6]

Molecular Formula C₆H₅ClN₄O [6]

Molecular Weight 184.59 g/mol [6]

Canonical SMILES
O=C1CNC2=NC(Cl)=NC=C2N

1
[6]

Physicochemical Properties
While extensive experimental data for this specific intermediate is not widely published, its

properties can be inferred from its structure and available safety data sheets.[7]
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Property Value / Description Notes

Physical State
Likely a solid at room

temperature.

Based on typical properties of

similar heterocyclic

compounds.

Melting Point No data available. [7]

Boiling Point No data available. [7]

Solubility

Insoluble in water; soluble in

polar aprotic organic solvents

(e.g., DMSO, DMF).

Predicted based on its

heterocyclic structure with both

hydrogen bond

donors/acceptors and a

nonpolar chloro-aromatic

moiety.

Stability

Stable under standard

laboratory conditions. Store at

room temperature.

[6][7]

Reactivity

The C2-chloro group is

susceptible to nucleophilic

substitution. Avoid strong

oxidizing agents and strong

bases.

[7]

Reactivity and Synthetic Utility
The primary value of 2-Chloro-7,8-dihydropteridin-6(5H)-one lies in the reactivity of its C2-

chloro substituent. The electron-withdrawing nature of the adjacent nitrogen atoms in the

pyrimidine ring activates the C2 position for nucleophilic aromatic substitution (SNAr), making

the chloro atom an excellent leaving group.

This reactivity allows the molecule to serve as a versatile scaffold for generating a diverse

range of derivatives. Key transformations include:

Amination: Reaction with primary or secondary amines to introduce various amino groups, a

common feature in kinase and DHFR inhibitors.
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Alkoxylation/Aryloxylation: Substitution with alcohols or phenols to yield ether linkages.

Thiolation: Reaction with thiols to form thioethers.

Cross-Coupling Reactions: Participation in palladium-catalyzed reactions (e.g., Suzuki, Stille,

Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, significantly increasing

molecular complexity.

This synthetic flexibility is paramount for structure-activity relationship (SAR) studies, where

systematic modification of the C2 substituent is used to optimize potency, selectivity, and

pharmacokinetic properties.

Nucleophilic Aromatic Substitution (SNAr)
Palladium-Catalyzed Cross-Coupling

2-Chloro-7,8-dihydropteridin-6(5H)-one

2-Amino Derivatives

R₂NH

2-Alkoxy Derivatives

R-OH, Base

2-Thioether Derivatives

R-SH, Base

2-Aryl/Heteroaryl Derivatives
(Suzuki Coupling)

Ar-B(OH)₂, Pd Catalyst

2-Alkynyl Derivatives
(Sonogashira Coupling)

Alkyne, Pd/Cu Catalyst

Click to download full resolution via product page

Synthetic utility of the 2-chloro substituent.

Synthesis and Characterization
While not commercially available from all suppliers, 2-Chloro-7,8-dihydropteridin-6(5H)-one
can be synthesized from its corresponding hydroxylated precursor. The characterization relies

on standard analytical techniques.

Proposed Synthetic Pathway
A common and effective method for this transformation is the treatment of the corresponding 2-

hydroxy-7,8-dihydropteridin-6(5H)-one (which exists in the more stable 2,6-dione tautomeric

form) with a strong chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus
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pentachloride (PCl₅). This is a standard procedure for converting hydroxyl groups on electron-

deficient heterocyclic rings into chlorides.[8]

Representative Protocol: Chlorination of a Pteridinone
Precursor
Disclaimer: This protocol is representative and should be adapted and optimized by a qualified

chemist. All work should be performed in a fume hood with appropriate personal protective

equipment.

Step 1: Reaction Setup

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser,

nitrogen inlet, and a magnetic stirrer, add 2-hydroxy-7,8-dihydropteridin-6(5H)-one (1.0

eq).

Carefully add phosphoryl chloride (POCl₃, 10-15 eq) to the flask. An optional addition of a

catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.

Step 2: Reaction Execution

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the

starting material is consumed.

Step 3: Workup and Isolation

Allow the mixture to cool to room temperature.

Slowly and carefully quench the reaction by pouring the mixture onto crushed ice or into a

cold, saturated sodium bicarbonate (NaHCO₃) solution. This step is highly exothermic and

should be performed with caution.

The crude product often precipitates as a solid. Collect the solid by vacuum filtration.
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If the product remains in the aqueous layer, extract multiple times with an appropriate

organic solvent, such as ethyl acetate or dichloromethane.

Step 4: Purification

Wash the collected solid or combined organic extracts with brine, dry over anhydrous

sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced

pressure.

Purify the crude residue by silica gel column chromatography using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to

yield the pure 2-Chloro-7,8-dihydropteridin-6(5H)-one.

Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through a combination

of spectroscopic methods.
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Technique Expected Observations

Mass Spectrometry (MS)

ESI(+): Expected [M+H]⁺ peak at m/z ≈ 185.0. A

characteristic isotopic pattern with a ratio of

approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺

peaks, confirming the presence of one chlorine

atom.

¹H NMR

Signals corresponding to the protons on the

pteridine core. Expected peaks include singlets

or coupled signals for the C7-H and aromatic

protons, as well as broad singlets for the N-H

protons of the amide and dihydropyrazine ring.

¹³C NMR

Resonances for all six carbon atoms. The C2

carbon directly attached to the chlorine atom

would appear at a characteristic downfield shift

(approx. 150-160 ppm). The C6 carbonyl carbon

would be observed further downfield (approx.

160-170 ppm).

Infrared (IR) Spectroscopy

Characteristic absorption bands for N-H

stretching (approx. 3200-3400 cm⁻¹), C=O

(amide) stretching (approx. 1650-1690 cm⁻¹),

and C=N/C=C stretching in the aromatic region

(approx. 1500-1600 cm⁻¹).

Significance in Drug Discovery
The utility of 2-Chloro-7,8-dihydropteridin-6(5H)-one is best understood in the context of

modern drug discovery campaigns, where it serves as a foundational element for building

molecular diversity and targeting specific disease pathways.

Scaffold for Inhibitor Synthesis
Pteridine derivatives are known to inhibit a wide range of enzymes crucial for disease

progression.[2][4] For instance, substituted pteridines have been identified as potent inhibitors

of Hsp90 (Heat Shock Protein 90), a chaperone protein that is a key target in oncology.[9] The

synthesis of such inhibitors often involves modifying the core pteridine structure, for which the
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2-chloro intermediate is an ideal starting point. By reacting it with a library of amines, alcohols,

or boronic acids, researchers can rapidly generate hundreds or thousands of unique

compounds for screening against biological targets.

Role in Targeting Folate Metabolism
One of the most validated applications of the pteridine scaffold is the inhibition of dihydrofolate

reductase (DHFR).[1][3] This enzyme is essential for the synthesis of nucleotides, the building

blocks of DNA, making it a prime target for anticancer and antimicrobial agents.[3] A

hypothetical drug discovery workflow could involve using 2-Chloro-7,8-dihydropteridin-6(5H)-
one to create novel DHFR inhibitors.

Folate Metabolism Pathway

Dihydrofolate (DHF)

Tetrahydrofolate (THF)
(Essential for DNA Synthesis)

 Reduction DHFR Enzyme

Novel Pteridine Inhibitor
(Synthesized from 2-Chloro Precursor)

 Inhibition

Click to download full resolution via product page

Inhibition of DHFR by a pteridine derivative.

Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 2-
Chloro-7,8-dihydropteridin-6(5H)-one.
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General Handling: Use in a well-ventilated area or a chemical fume hood.[7] Avoid breathing

dust, fumes, or vapors.[6]

Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant

gloves, and a lab coat.[7]

Storage: Store in a tightly sealed container in a cool, dry place.[6] The recommended storage

temperature is often room temperature or refrigerated (2-8°C).[10]

In case of contact:

Skin: Remove contaminated clothing and rinse skin with plenty of water.[7]

Eyes: Rinse cautiously with water for several minutes.[7]

Inhalation: Move to fresh air.[7]

Consult the full Safety Data Sheet (SDS) from the supplier before use.[7]

Conclusion
2-Chloro-7,8-dihydropteridin-6(5H)-one is a strategically important, yet often overlooked,

molecule in the field of medicinal chemistry. While not a therapeutic agent itself, its value as a

versatile synthetic intermediate is immense. The reactivity of its 2-chloro group provides a

reliable and flexible entry point for the synthesis of diverse pteridine libraries, enabling the

exploration of structure-activity relationships and the development of novel inhibitors for critical

biological targets. For researchers and drug development professionals, a thorough

understanding of the properties and reactivity of this compound is essential for leveraging the

full potential of the pteridine scaffold in the pursuit of new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering
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